molecular formula C10H8ClN3O2 B454987 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-22-7

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B454987
CAS RN: 957478-22-7
M. Wt: 237.64g/mol
InChI Key: KIEAKQSAUQTYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is a heterocyclic compound . Heterocyclic compounds are a highly valuable and unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8ClN3O2, and its molecular weight is 237.64g/mol .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to "1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole," demonstrating significant antimicrobial and higher anticancer activities than the reference drug doxorubicin. These compounds were evaluated for their in vitro efficacy against various microbial strains and cancer cell lines, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Characterization and Synthesis

In another research, Kumarasinghe et al. (2009) focused on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, closely related structures to "this compound." The study detailed the regiospecific synthesis process and emphasized the importance of single-crystal X-ray analysis in determining the unambiguous structures of these compounds. The findings contribute to understanding the molecular configurations and potential applications of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).

Anticancer and Antimicrobial Agent Development

Katariya et al. (2021) synthesized and evaluated a set of 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating elements similar to the core structure of "this compound." These compounds showcased significant anticancer activity, particularly against a broad spectrum of cancer cell lines, in addition to exhibiting potent in vitro antibacterial and antifungal activities. The study underscores the potential of integrating pyrazole moieties into complex heterocyclic compounds for developing effective antimicrobial and anticancer agents (Katariya, Vennapu, & Shah, 2021).

Future Directions

While specific future directions for “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” are not available, research into pyrazole derivatives is ongoing, and these compounds have shown promise in various areas of medicinal chemistry .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEAKQSAUQTYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, 4-chlorobenzylbromide (473 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(4-chloro-benzyl)-3-nitro-1H-pyrazole (344 mg, 82%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.33 (2H, s), 6.90 (1H, d, J=2.3 Hz), 7.22 (2H, d, J=8.4 Hz), 7.34 (2H, d J=8.6 Hz), 7.40 (1H, d, J=2.6 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.